molecular formula C48H32N2 B8218442 9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole

9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole

Cat. No.: B8218442
M. Wt: 636.8 g/mol
InChI Key: RQTORZWIAZFXNZ-UHFFFAOYSA-N
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Description

9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two biphenyl groups attached to a central carbazole core, making it a significant molecule in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where biphenyl boronic acid derivatives react with a carbazole-based halide under palladium catalysis. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole exerts its effects is primarily through its interaction with electronic and photonic systems. The compound’s molecular structure allows for efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other electronic devices. The pathways involved include the transfer of electrons and holes within the material, facilitating the desired electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole stands out due to its superior thermal stability and charge transport properties, making it particularly valuable in high-performance electronic applications .

Properties

IUPAC Name

9-(3-phenylphenyl)-3-[9-(3-phenylphenyl)carbazol-3-yl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H32N2/c1-3-13-33(14-4-1)35-17-11-19-39(29-35)49-45-23-9-7-21-41(45)43-31-37(25-27-47(43)49)38-26-28-48-44(32-38)42-22-8-10-24-46(42)50(48)40-20-12-18-36(30-40)34-15-5-2-6-16-34/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTORZWIAZFXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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